molecular formula C20H24FN3O2 B248024 N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide

N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide

Cat. No. B248024
M. Wt: 357.4 g/mol
InChI Key: PWTZOVGTVRFXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide, also known as FPPP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.

Scientific Research Applications

N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT2A receptor, and adrenergic alpha-2 receptor. This makes N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide a useful tool for studying the function of these receptors and their role in various neurological disorders such as schizophrenia and depression.

Mechanism of Action

The exact mechanism of action of N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT2A receptor. This results in increased dopamine and serotonin neurotransmission, which may be responsible for its effects on behavior and cognition.
Biochemical and Physiological Effects:
N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rodents, suggesting a stimulant-like effect. It has also been shown to impair working memory and attention in rats, suggesting a potential role in the study of cognitive deficits.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide is its high affinity for specific receptors in the brain, making it a useful tool for studying the function of these receptors. However, N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide has also been shown to have off-target effects, which may limit its usefulness in certain experiments. Additionally, N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.

Future Directions

There are several future directions for research on N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide. One area of interest is its potential as a treatment for neurological disorders such as schizophrenia and depression. Additionally, further studies are needed to fully understand its mechanism of action and its effects on human physiology and behavior. Finally, the development of more selective compounds based on the structure of N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide may lead to the discovery of new treatments for neurological disorders.

Synthesis Methods

N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide can be synthesized using various methods, including the reaction of 3-fluorobenzoyl chloride with 1-(2-methoxyphenyl)-4-piperazinecarboxamide in the presence of triethylamine. The resulting product is then treated with propionyl chloride to obtain N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide. Other methods include the reaction of 3-fluorobenzoic acid with 1-(2-methoxyphenyl)-4-piperazinecarboxamide in the presence of coupling agents such as EDCI or DCC.

properties

Product Name

N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide

Molecular Formula

C20H24FN3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C20H24FN3O2/c1-26-19-8-3-2-7-18(19)24-13-11-23(12-14-24)10-9-20(25)22-17-6-4-5-16(21)15-17/h2-8,15H,9-14H2,1H3,(H,22,25)

InChI Key

PWTZOVGTVRFXLC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=CC=C3)F

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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